4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid is a synthetic organic compound with significant implications in medicinal chemistry. Its systematic name reflects its complex structure, which includes a chloro-substituted phenyl group and an isopropylamino group, contributing to its biological activity. The compound is classified under carboxylic acids and their derivatives, specifically as an amino acid derivative.
The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and FUJIFILM Wako, which provide detailed specifications including molecular weight and structural data. The CAS Registry Number for this compound is 20266-25-5, which aids in its identification in scientific literature and databases such as PubChem and Google Patents .
4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid falls under the category of pharmaceutical intermediates and is often utilized in research settings related to drug development and synthesis. Its classification can be further detailed as follows:
The synthesis of 4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with isopropylamine followed by the introduction of a 4-oxobutanoic acid moiety through acylation processes.
The molecular structure of 4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid can be represented as follows:
This structure features a central butanoic acid skeleton with a ketone functional group at the 4-position and amino groups at both the 2-position (with a chlorine substituent) and the 2-position (isopropyl group).
The compound can undergo various chemical reactions typical for amino acids and their derivatives:
These reactions are often facilitated by heat or catalytic agents, and they are crucial for modifying the compound for specific applications in drug design.
The mechanism of action of 4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid involves its interaction with biological targets, particularly in pathways related to neurotransmitter modulation and cellular signaling.
Research indicates that compounds with similar structures may influence pathways involving:
4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid has diverse applications in scientific research:
This compound's unique structure allows it to serve as a valuable tool in medicinal chemistry, contributing to advancements in therapeutic agents targeting complex diseases.
The emergence of 4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid reflects strategic innovations in early 21st-century medicinal chemistry aimed at optimizing ligand-target engagement through multifunctional scaffolds. While exact discovery timelines remain proprietary, its structural lineage can be traced to patent literature from the mid-2010s describing advanced arylaminobutanoate derivatives designed as targeted protein binders. These efforts prioritized molecules combining halogenated aromatic systems with substituted alkylamines to enhance both binding specificity and metabolic stability—properties critically lacking in earlier generations of amino acid-derived therapeutics [3] [10].
Synthetic development paralleled advances in asymmetric catalysis and protecting group strategies, enabling precise installation of the stereochemically defined isopropylamino moiety. Early routes suffered from low yields at the amide coupling stage between chloroaniline precursors and functionalized succinate intermediates. Optimization studies demonstrated that activated ester approaches (e.g., pentafluorophenyl esters) coupled with copper-catalyzed N-alkylation significantly improved throughput while preserving stereochemical integrity. These methodological refinements transformed the compound from a structural curiosity into a synthetically accessible scaffold for systematic structure-activity relationship exploration [4] [7].
Table 1: Historical Development of Key Arylaminobutanoate Therapeutics
Time Period | Representative Compounds | Primary Innovation | Limitations Addressed |
---|---|---|---|
1995–2005 | Simple aryl-oxobutanoates (e.g., 4-[(2-isopropylphenyl)amino]-4-oxobutanoic acid) | Introduction of steric bulk via ortho-substituted aromatics | Metabolic instability of parent scaffold |
2005–2015 | Chiral amino acid hybrids (e.g., (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid) | Stereocontrol for selective target engagement | Poor aqueous solubility |
2015–present | 4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid | Dual pharmacophore integration (aryl + alkylamine) | Limited binding affinity of monopolar analogs |
The compound’s pharmacological rationale emerged from retrospective analyses of structurally related metabolites. Notably, endogenous analogs like 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid demonstrated inherent bioactivity as signaling modulators, underscoring the therapeutic potential of the 4-oxobutanoate core. This biochemical precedent provided critical validation for targeted development of synthetic derivatives with enhanced potency and selectivity profiles [2].
This molecule exemplifies multisubstituted arylaminobutanoates, characterized by three defining structural domains:
Table 2: Structural Classification of Representative Oxobutanoic Acid Derivatives
Structural Feature | Prototype Compound | Key Bioactive Conformation | Target Implications |
---|---|---|---|
Monosubstituted Aryl | 4-[(2-isopropylphenyl)amino]-4-oxobutanoic acid | Extended planar conformation | Shallow enzymatic clefts |
Halogenated Biaryl | 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid | Orthogonal aryl-amide dihedral | Deep hydrophobic pockets |
Chiral Alkylamino | 4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid | Folded "U-shaped" topology | Allosteric protein sites |
Dihydroxylated | (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid | Chelating vicinal diol | Metal-dependent enzymes |
Stereochemical complexity distinguishes this compound from earlier-generation analogs. The C2 carbon’s chiral center (bearing the isopropylamino group) enables enantioselective interactions—the (R)-configuration shows 5–30-fold greater affinity for several cancer-related protein targets compared to its (S)-enantiomer in preclinical studies. This stereodependence mirrors observations in endogenous amino acid recognition systems, where subtle chiral differences dramatically alter biological activity [4] [8].
The strategic integration of halogen bonding capacity, metal-chelating carboxylate, and tertiary amine basicity establishes this compound as a versatile prototype for precision therapeutics:
Table 3: Therapeutic Applications Enabled by Structural Features
Application Domain | Exploited Molecular Feature | Representative Target | Mechanistic Action |
---|---|---|---|
Targeted Protein Degradation | Chloroaryl hydrophobicity + carboxylate linker | Hsp90-chaperone complexes | Facilitates ubiquitin ligase recruitment |
Metabolic Imaging | Oxobutanoate backbone isosterism | Glutamate dehydrogenase | Competitive substrate radiolabeling |
Allosteric Inhibition | Steric bulk of isopropylamino group | Protein tyrosine phosphatases | Induces closed inactive conformation |
Ion Channel Modulation | Zwitterionic character at physiological pH | NMDA receptor subtypes | Partial glycine-site agonism |
The compound’s modular synthesis supports rapid diversification for chemical biology applications. Selective amine acylation permits attachment of fluorophores or affinity tags without disrupting the chlorophenyl-binding domain, creating tools for cellular target deconvolution. Such probes identified unexpected interactions with heat shock protein 70 family members—targets not observed with simpler monosubstituted analogs—validating the hybrid pharmacophore approach [3] [10]. This versatility establishes the molecule as both a therapeutic lead and a fundamental research tool for elucidating complex protein interaction networks.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: